![molecular formula C8H17N3O4 B1666432 2-[2-[2-(2-叠氮乙氧基)乙氧基]乙氧基]乙醇 CAS No. 86770-67-4](/img/structure/B1666432.png)
2-[2-[2-(2-叠氮乙氧基)乙氧基]乙氧基]乙醇
科学研究应用
化学: 叠氮基-PEG4-醇作为一种通用的连接体,用于设计PROTACs,实现靶向蛋白降解。
生物学: 研究人员利用它来创建双功能分子,将E3泛素连接酶募集到特定的蛋白质靶标。
医学: 基于该连接体的PROTACs在靶向治疗方面具有广阔前景。
工业: 其应用扩展到药物发现和开发。
作用机制
泛素-蛋白酶体系统: 叠氮基-PEG4-醇通过募集E3连接酶,促进靶蛋白的降解,从而导致泛素化和随后的蛋白酶体降解。
分子靶标和通路: 特定靶标和通路根据PROTAC的设计和感兴趣的蛋白质而异。
生化分析
Biochemical Properties
2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethanol plays a significant role in biochemical reactions, particularly in click chemistry. The azide group in this compound is highly reactive and can form stable triazole linkages when reacted with alkynes, BCN, or DBCO. This reaction is catalyzed by copper(I) ions, making it a valuable tool for bioconjugation and labeling of biomolecules. The hydroxyl group in 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethanol allows for further derivatization or replacement with other reactive functional groups .
Cellular Effects
2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethanol has been shown to influence various cellular processes. Its ability to form stable linkages with biomolecules makes it useful for studying cell signaling pathways, gene expression, and cellular metabolism. By labeling specific proteins or enzymes, researchers can track their localization and interactions within the cell. This compound has been used to study the effects of protein-protein interactions and the dynamics of cellular processes .
Molecular Mechanism
The molecular mechanism of 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethanol involves its azide group reacting with alkynes or other compatible groups to form triazole linkages. This reaction is highly specific and efficient, allowing for precise labeling and modification of biomolecules. The hydroxyl group in the compound can also participate in hydrogen bonding and other interactions, further enhancing its versatility in biochemical applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethanol can change over time. The stability of the compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, the compound may degrade, leading to changes in its reactivity and effectiveness. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly when used in bioconjugation and labeling experiments .
Dosage Effects in Animal Models
The effects of 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethanol in animal models vary with dosage. At lower doses, the compound is generally well-tolerated and can be used to study specific biochemical pathways without causing significant toxicity. At higher doses, the compound may exhibit toxic or adverse effects, including disruption of cellular processes and potential damage to tissues. Threshold effects have been observed, indicating that careful dosage control is necessary for safe and effective use in research .
Metabolic Pathways
2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethanol is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The azide group can be metabolized by reduction to form nitrogen gas, while the hydroxyl group can undergo oxidation or conjugation reactions. These metabolic processes can influence the compound’s reactivity and its effects on cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethanol is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophilic nature allows it to diffuse through aqueous environments, while its reactive groups enable it to bind to specific targets. This distribution pattern can affect the compound’s localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethanol is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its activity and function can be modulated by its localization, making it a valuable tool for studying subcellular processes and dynamics .
准备方法
合成路线: 叠氮基-PEG4-醇可以通过多种路线合成,但一种常用的方法是在PEG主链上引入叠氮基团。
反应条件: 叠氮基团可以与含有 、 、 或 基团的分子通过 反应形成稳定的三唑键。
工业生产: 虽然具体的工业生产方法可能有所不同,但该化合物的合成通常涉及在受控条件下进行可扩展的反应。
化学反应分析
发生的反应: 叠氮基-PEG4-醇参与多种化学反应,包括 和 。
常用试剂和条件:
主要产物: 所得产物取决于具体的反应物和所涉及的官能团。
相似化合物的比较
独特性: 叠氮基-PEG4-醇的独特之处在于其PEG主链、叠氮官能团以及与点击化学的兼容性。
类似化合物: 其他相关化合物包括叠氮基-PEG5-琥珀酰亚胺基碳酸酯、Boc-NH-PEG11-C2-酸和DBCO-PEG4-DBCO.
属性
IUPAC Name |
2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O4/c9-11-10-1-3-13-5-7-15-8-6-14-4-2-12/h12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQYGQMGPFNSAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCO)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404906 | |
| Record name | 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86770-67-4 | |
| Record name | 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


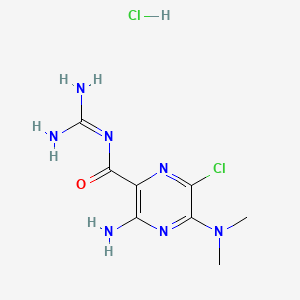

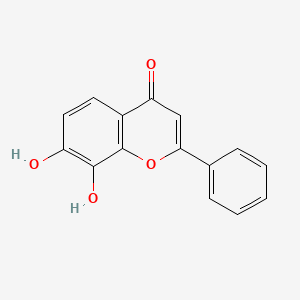
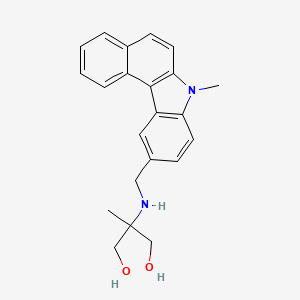

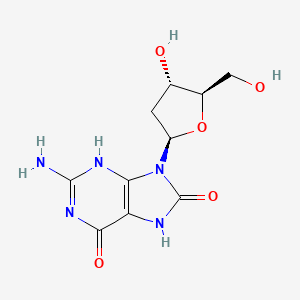

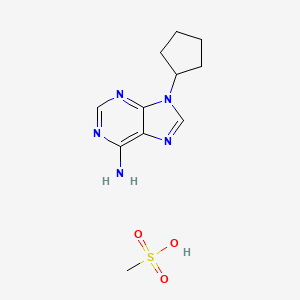
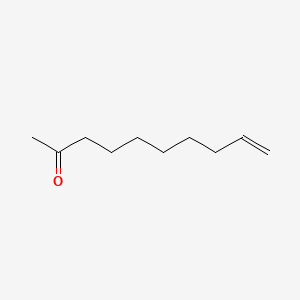
![(17Z)-17-Ethylidene-14-(1-hydroxyethyl)-31-methyl-38,41-dimethylidene-12,15,22,29,36,39-hexaoxo-43,48-dioxa-9,46,47-trithia-3,13,16,19,23,26,30,33,37,40,45,49-dodecazaheptacyclo[40.2.1.18,11.118,21.125,28.132,35.02,7]nonatetraconta-1(44),2(7),3,5,8(49),10,18,20,25,27,32,34,42(45)-tridecaene-4-carboxamide](/img/structure/B1666367.png)


![[(2R,4S,5R)-5,6-dihydroxy-1-oxo-4-phosphonooxy-2-[[(3R)-3-tetradecanoyloxytetradecanoyl]amino]hexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate](/img/structure/B1666371.png)
![3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5-phenyl-1H-thieno[3,2-e]pyrimidine-2,4-dione](/img/structure/B1666372.png)
